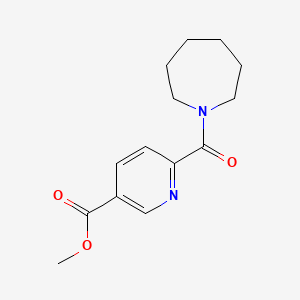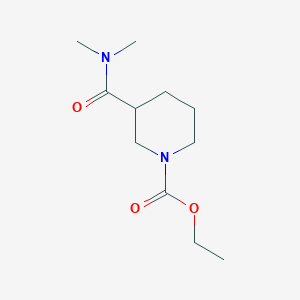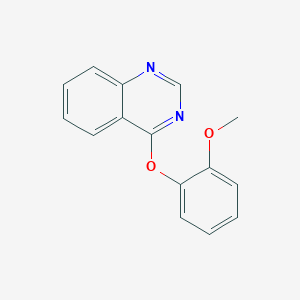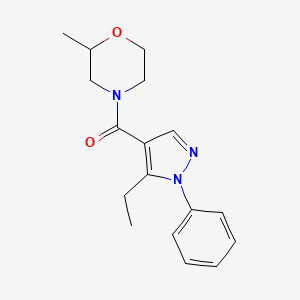
Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate, also known as MAC-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MAC-3 belongs to the family of pyridine carboxylates and has a molecular formula of C15H20N2O3.
Wirkmechanismus
Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate also inhibits the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. Additionally, Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has been shown to modulate the activity of ion channels, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has several advantages for use in laboratory experiments. It is a highly stable compound and can be easily synthesized in high yield. Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate is also highly soluble in organic solvents, which makes it easy to handle in laboratory experiments. However, Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for the research on Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate. One potential direction is to study its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to investigate its potential use as a neuroprotective agent, as it has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration route of Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate for its potential therapeutic applications.
Synthesemethoden
The synthesis of Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate involves the reaction between 6-bromopyridine-3-carboxylic acid and azepan-1-amine in the presence of triethylamine and dichloromethane. The resulting product is then treated with methyl chloroformate to obtain Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate in high yield.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Eigenschaften
IUPAC Name |
methyl 6-(azepane-1-carbonyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-14(18)11-6-7-12(15-10-11)13(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYLMEAXFKRSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)

![2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7509574.png)




![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509615.png)

![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7509634.png)

